![molecular formula C17H18N4O2 B2577213 (E)-N-(4-(甲氨基)-4-氧代丁-2-烯-1-基)-4,5-二氢-2H-苯并[g]吲唑-3-甲酰胺 CAS No. 2035022-66-1](/img/structure/B2577213.png)

(E)-N-(4-(甲氨基)-4-氧代丁-2-烯-1-基)-4,5-二氢-2H-苯并[g]吲唑-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

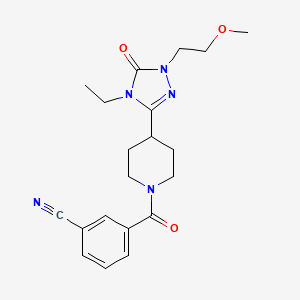

This compound is a synthetic cannabinoid precursor that can be used to produce MDMB-4en-PINACA, MDMB-BINACA, MDMB-PINACA, 4F-MDMB-BINACA, and other structurally related synthetic cannabinoids . It has appeared alongside MDMB-4en-PINACA and MDMB-BINACA in drug materials and/or toxicology samples .

Synthesis Analysis

The synthesis of such compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a not well-developed process, has been reported for the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters .科学研究应用

- Several FDA-approved small molecule anti-cancer drugs contain indazole scaffolds . In this context, compound 2f, a derivative of the mentioned indazole, demonstrated potent antiproliferative activity against various cancer cell lines (IC50 = 0.23–1.15 μM). It inhibited cell proliferation, promoted apoptosis, and disrupted migration and invasion. Notably, it suppressed tumor growth in a 4T1 tumor model without significant side effects.

- Indazole derivatives have been explored as potential inhibitors of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2) kinases . These kinases play crucial roles in cancer signaling pathways. Compound 4l, containing a 3,3a,4,5-tetrahydro-2H-benzo[g]indazole scaffold, exhibited promising antiproliferative activity against A549 and MCF-7 cell lines.

Anti-Cancer Properties

EGFR and HER-2 Kinase Inhibition

未来方向

The future directions in the research of this compound and related compounds could involve further studies on their synthesis, mechanism of action, and safety profile. Additionally, given their potential use in the production of synthetic cannabinoids, regulatory measures could also be a focus of future efforts .

作用机制

Target of Action

The primary targets of (E)-N-(4-(methylamino)-4-oxobut-2-en-1-yl)-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide are kinases . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy, phosphate-donating molecules to specific substrates, a process that is crucial in various biochemical pathways .

Mode of Action

(E)-N-(4-(methylamino)-4-oxobut-2-en-1-yl)-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide interacts with its kinase targets by inhibiting their activity . This inhibition can lead to a disruption in the normal functioning of the kinases, resulting in changes in the biochemical pathways they are involved in .

Biochemical Pathways

The compound affects the WNT/B-Catenin signaling pathway . This pathway plays a crucial role in regulating cell growth and maintaining tissue homeostasis . By inhibiting kinases, (E)-N-(4-(methylamino)-4-oxobut-2-en-1-yl)-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide can disrupt this pathway, leading to downstream effects such as altered cell growth .

Result of Action

The molecular and cellular effects of (E)-N-(4-(methylamino)-4-oxobut-2-en-1-yl)-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide’s action include the inhibition of kinase activity and disruption of the WNT/B-Catenin signaling pathway . This can lead to altered cell growth and potentially beneficial effects in the treatment of certain diseases .

属性

IUPAC Name |

N-[(E)-4-(methylamino)-4-oxobut-2-enyl]-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O2/c1-18-14(22)7-4-10-19-17(23)16-13-9-8-11-5-2-3-6-12(11)15(13)20-21-16/h2-7H,8-10H2,1H3,(H,18,22)(H,19,23)(H,20,21)/b7-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZNBNHOXGRHPDS-QPJJXVBHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C=CCNC(=O)C1=C2CCC3=CC=CC=C3C2=NN1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)/C=C/CNC(=O)C1=C2CCC3=CC=CC=C3C2=NN1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(4-(methylamino)-4-oxobut-2-en-1-yl)-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-6-pyridin-3-yl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B2577132.png)

![2-(4-{4-[(3,5-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol](/img/structure/B2577133.png)

![(3aS,8aR)-2-(Quinolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B2577134.png)

![1'-Acetyl-6-bromospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B2577137.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(1-methyl-1H-1,2,3-triazol-4-yl)methanone](/img/structure/B2577138.png)

![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-2-phenylbutanamide](/img/structure/B2577139.png)

![N-(3-chloro-4-methoxyphenyl)-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2577148.png)

![2-acetamido-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B2577150.png)

![6-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B2577152.png)